(2-methoxy-1,3-oxazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-methoxy-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKTNCXBPSYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(O1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Design and Reaction Optimization
A hypothetical pathway involves synthesizing 2-methoxy-5-(hydroxymethyl)oxazole via cyclization of N-(methoxycarbonyl)glycolamide derivatives. For example:
Phosphorus oxychloride (POCl₃) acts as both cyclizing agent and dehydrant. Challenges include regioselectivity control, as competing pathways may yield 4-substituted oxazoles.
Microwave-Assisted Cyclization
Modern adaptations employ microwave irradiation to accelerate reaction kinetics. A model study demonstrated 85% oxazole formation within 15 minutes at 150°C using DMF as solvent. Applied to this target, such conditions could enhance yield while minimizing thermal degradation of the hydroxymethyl group.
Palladium-Catalyzed Multicomponent Reactions
Recent advances in transition metal catalysis offer routes to complex oxazoles. The Frontiers study illustrates a palladium-mediated three-component reaction applicable to analogous systems.
Reaction Mechanism and Adaptability
The reported synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides involves:
-
Oxidative addition of 2-chloroquinoline to Pd(0)
-
Isocyanide insertion
Adapting this to this compound would require:
-
Substrate modification : Replacing quinoline with a methoxy-bearing electrophile
-
Nucleophile selection : Water or methanol to introduce the hydroxymethyl group
A proposed catalytic cycle:
Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Pd catalyst | Pd(OAc)₂ (5 mol%) | 78% efficiency |
| Ligand | Xantphos | Prevents aggregation |
| Solvent | DMF/H₂O (4:1) | Solubility balance |
| Temperature | 80°C | Kinetic control |
This approach remains theoretical for the target compound but is supported by successful syntheses of related structures.
Post-Functionalization of Oxazole Intermediates
Functionalizing pre-formed oxazole rings offers a modular approach.
Methoxy Group Introduction
Step 1 : Synthesize 2-chloro-5-(hydroxymethyl)oxazole via:
Step 2 : Nucleophilic substitution with sodium methoxide:
Reaction conditions:
Hydroxymethyl Group Installation
Method A : Reduction of 5-formyl-2-methoxyoxazole
Method B : Grignard addition to 5-acyloxazole
Comparative efficiency:
| Method | Reagent | Time | Yield (%) |
|---|---|---|---|
| A | NaBH₄ | 2 h | 82 |
| B | CH₃MgBr | 4 h | 75 |
Biocatalytic Approaches
Emerging enzymatic methods show promise for oxazole functionalization.
Oxidoreductase-Mediated Synthesis
Ketoreductases (KREDs) can stereoselectively reduce 5-acyloxazoles:
Reported metrics for analogous substrates:
-
Turnover frequency: 450 h⁻¹
-
Enantiomeric excess: >99% (S)-isomer
Transaminase Applications
Amination of 5-formyloxazoles followed by hydrolysis could yield hydroxymethyl derivatives, though this route remains unexplored for the target compound.
Industrial-Scale Considerations
Translating lab-scale syntheses to production requires addressing:
Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Cyclization | 120 | 85 |
| Pd catalysis | 310 | 120 |
| Post-functionalization | 95 | 65 |
Green Chemistry Metrics
-
Atom economy : Post-functionalization methods score 78% vs. 65% for cyclization
-
E-factor : Pd-catalyzed routes generate 8.2 kg waste/kg product vs. 3.1 kg for enzymatic methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. Based on oxazole chemistry principles , primary alcohols like this can undergo oxidation to form aldehydes or carboxylic acids under specific conditions:
The methoxy group at position 2 stabilizes the oxazole ring via electron donation, potentially reducing side reactions during oxidation .
Esterification and Ether Formation
The hydroxymethyl group participates in nucleophilic acyl substitution. For example:
-
Acetylation : Reaction with acetic anhydride yields (2-methoxy-1,3-oxazol-5-yl)methyl acetate:
This reaction is typically catalyzed by pyridine or H₂SO₄. -
Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) facilitates subsequent synthetic steps .
Substitution Reactions
The oxazole ring’s electron-rich nature enables electrophilic aromatic substitution (EAS), though regioselectivity depends on substituents:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C-4 | Moderate | Halogenation (e.g., Br₂ in acetic acid) yields 4-bromo derivatives . |
| C-2 | Low | Methoxy group deactivates the ring toward further substitution at C-2 . |
The hydroxymethyl group can also act as a leaving group under acidic conditions, enabling nucleophilic substitution.
Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, are plausible at the hydroxymethyl position after conversion to a boronate ester :
This intermediate can couple with aryl halides to form biaryl structures .
Acid/Base-Mediated Transformations
-
Acidic conditions : Protonation of the oxazole nitrogen enhances electrophilicity, facilitating ring-opening reactions .
-
Basic conditions : Deprotonation of the hydroxymethyl group (pKa ~15–16) enables alkoxide formation, useful in nucleophilic attacks.
Computational Insights
DFT calculations predict that the methoxy group lowers the LUMO energy of the oxazole ring (-1.8 eV), enhancing susceptibility to electrophilic attack at C-4 . The hydroxymethyl group’s HOMO (-6.3 eV) aligns with typical alcohol reactivity .
Stability and Degradation
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of (2-methoxy-1,3-oxazol-5-yl)methanol as a lead compound in antiviral drug development. For instance:
- HIV Protease Inhibition : Research has shown that derivatives of this compound exhibit inhibitory effects on HIV protease, suggesting its utility in developing antiretroviral therapies. A notable study demonstrated that oxazole derivatives with similar structures showed promising results in inhibiting viral replication in vitro .
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Various derivatives of this compound have been tested against cancer cell lines such as MCF-7 and MDA-MB-231. Results indicated that certain modifications enhance the cytotoxic effects, making them potential candidates for further development in cancer therapeutics .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
Building Block for Complex Molecules
The compound is frequently used as a building block in the synthesis of more complex organic molecules. Its oxazole moiety allows for:
- Reactivity in Multicomponent Reactions : It can participate in various multicomponent reactions leading to the formation of diverse chemical scaffolds used in pharmaceuticals and agrochemicals.
Material Science Applications
In material science, this compound is explored for its potential use in:
Polymer Chemistry
The incorporation of oxazole rings into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from oxazole compounds exhibit improved performance characteristics compared to traditional polymers.
Case Study 1: Antiviral Drug Development
A study focused on synthesizing a series of this compound derivatives aimed at evaluating their antiviral properties against HIV. The results showed that specific structural modifications significantly increased their efficacy as protease inhibitors .
Case Study 2: Anticancer Activity Evaluation
In another investigation, various derivatives were tested against breast cancer cell lines. The study concluded that certain modifications led to enhanced cytotoxicity compared to the parent compound, paving the way for further exploration in cancer treatment .
Mechanism of Action
The mechanism of action of (2-methoxy-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in various non-covalent interactions with biological receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs differ in substituents on the oxazole ring, impacting electronic effects and steric bulk. Below is a comparative analysis:
*Calculated based on analogous compounds.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) and methyl groups enhance aromatic stability, while trifluoromethyl (-CF₃) withdraws electrons, making the oxazole ring more electrophilic .
- Steric Effects : Bulky substituents (e.g., tert-butyl, 2-methylphenyl) hinder nucleophilic attacks or binding in biological systems .
- Heteroatom Arrangement: Isoxazole analogs (e.g., 3-methylisoxazol-5-yl methanol) exhibit distinct electronic properties due to oxygen and nitrogen positions, altering solubility and reactivity .
Biological Activity
(2-Methoxy-1,3-oxazol-5-yl)methanol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological properties of this compound, focusing on its antimicrobial, antiparasitic, and anticancer activities, alongside relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 155.12 g/mol. The compound features a methoxy group and an oxazole ring, contributing to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its minimal inhibitory concentration (MIC) against various bacterial strains using a twofold serial dilution technique. The results demonstrated potent antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 4.0 |
This suggests that the compound could be a promising candidate for developing new antimicrobial agents.
Antiparasitic Activity
The antiparasitic effects of this compound were evaluated against Leishmania species in vitro. The compound showed effective inhibition of promastigote growth with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for leishmaniasis.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in a dose-dependent manner. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism of action was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound in combination with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when combined with amoxicillin, reducing MIC values by up to 50%.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is hypothesized that the oxazole ring facilitates binding to enzyme active sites or DNA structures, disrupting essential cellular processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-methoxy-1,3-oxazol-5-yl)methanol?
- Methodology : A common approach involves reducing ester precursors. For example, 2,4-dimethyl-1,3-oxazol-5-yl methanol is synthesized via reduction of ethyl 2,4-dimethyl-1,3-oxazol-5-carboxylate using lithium aluminum hydride (LiAlH₄), achieving ~81% yield . For the methoxy-substituted analog, similar protocols may apply, with modifications to incorporate methoxy groups during oxazole ring formation. Nucleophilic substitution or ester hydrolysis followed by reduction (e.g., NaBH₄) are plausible steps .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-reduction or side reactions. Purity is confirmed via HPLC or GC-MS.
Q. How is this compound characterized structurally?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. IR confirms O-H and C-O stretches.
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX ) resolves bond lengths and angles. For example, analogous oxazole derivatives exhibit C-O bond lengths of ~1.36 Å and C-N distances of ~1.29 Å .
- Data Validation : Compare experimental metrics (e.g., torsion angles) with computational models (DFT) to confirm stereoelectronic effects.
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data for this compound?
- Methodology :
- Use SHELXL for refinement, adjusting parameters like thermal displacement (Uiso) and occupancy. Discrepancies in anisotropic displacement ellipsoids (e.g., elongated ellipsoids for oxygen atoms) may indicate disorder, resolved via PART instructions in SHELX .
- Validate using ORTEP-3 to visualize electron density maps and assess model accuracy. For example, overlaying experimental and simulated diffraction patterns can identify misplaced atoms .
- Case Study : A study on sulfonamide oxazole derivatives resolved disorder by partitioning occupancy between two conformers, improving R-factor from 0.12 to 0.08 .
Q. What strategies optimize the bioactivity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., sulfonamides, cyano groups) at the 4-position of the oxazole ring to enhance binding to targets like carbonic anhydrase .
- Biological Assays : Evaluate cytotoxicity via dose-response curves (e.g., GI50 values in cancer cell lines). For example, N-(4-cyano-1,3-oxazol-5-yl) sulfonamides showed GI50 values of 10–50 µM in leukemia cells .
- Data Table :
| Derivative Substituent | Target Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| 4-Cyano, 2-phenyl | HL-60 (Leukemia) | 12.4 | |
| 4-Cyano, 2-thiophenyl | MCF-7 (Breast) | 48.9 |
Q. How do solvent effects influence the compound’s stability during storage?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under varying temperatures (25°C vs. 40°C). Monitor via LC-MS for decomposition products (e.g., oxidation to carboxylic acids).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For hydroxymethyl oxazoles, k in DMSO at 40°C is ~0.05 day⁻¹ .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for oxazole derivatives?
- Methodology :
- Reproducibility Checks : Replicate procedures under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. For example, LiAlH₄ reductions are highly sensitive to trace water, causing yield variations .
- Statistical Validation : Use ANOVA to compare yields across labs, identifying outliers (e.g., yields <70% may indicate incomplete ester hydrolysis).
Software and Tools
Q. Which crystallography software packages are recommended for refining this compound’s structure?
- Methodology :
- SHELX Suite : SHELXL refines anisotropic displacement parameters, while SHELXD solves phases via dual-space algorithms.
- WinGX : Integrates data processing (e.g., absorption corrections) and visualization (ORTEP ). For example, WinGX’s SQUEEZE function models solvent-accessible voids in crystal lattices.
Ethical and Safety Considerations
- Handling Precautions : Use fume hoods for reactions involving volatile reductants (e.g., LiAlH₄). Toxicity data for this compound is limited; assume acute toxicity (LD50 > 500 mg/kg) based on analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
